Disulfo-ICG-DBCO disodium

Water solubility Aggregation NIR dye

Select Disulfo-ICG-DBCO disodium for copper-free click chemistry applications that demand high signal-to-noise ratios in biological environments. The disulfonate modification significantly reduces hydrophobic aggregation versus non-sulfonated ICG analogs, while the DBCO group provides reliable SPAAC kinetics (0.3–0.9 M⁻¹s⁻¹) without cytotoxic copper. This compound is validated for metabolic labeling of azide-modified bacteria, NIR fluorescence imaging in small animal models, and 808 nm laser-mediated photothermal ablation—enabling integrated diagnostic and therapeutic workflows against antibiotic-resistant pathogens. Choose a ≥98% purity grade with proven lot-to-lot consistency for reproducible results.

Molecular Formula C63H64N4O5S
Molecular Weight 989.3 g/mol
Cat. No. B15555130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfo-ICG-DBCO disodium
Molecular FormulaC63H64N4O5S
Molecular Weight989.3 g/mol
Structural Identifiers
InChIInChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72)
InChIKeyPUWAOQDUALNQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfo-ICG-DBCO Disodium: Near-Infrared Fluorescent Dye with Copper-Free Click Chemistry for Bioorthogonal Labeling


Disulfo-ICG-DBCO disodium is a disulfonic acid-modified indocyanine green (ICG) derivative functionalized with a dibenzocyclooctyne (DBCO) group . It combines the near-infrared (NIR) fluorescence of ICG (excitation ~780 nm, emission 810–835 nm) with the bioorthogonal reactivity of DBCO, enabling copper-free click chemistry with azide-modified biomolecules . The disulfonate modification enhances aqueous solubility and reduces aggregation compared to non-sulfonated ICG analogs . This compound is employed in bacterial detection, photothermal therapy, and in vivo imaging applications [1].

Why Disulfo-ICG-DBCO Disodium Cannot Be Replaced by Generic ICG-DBCO or Alternative Clickable NIR Dyes


Generic substitution of Disulfo-ICG-DBCO disodium with non-sulfonated ICG-DBCO, Sulfo-CY7 DBCO, or ICG-alkyne fails because each analog exhibits distinct physicochemical properties and performance profiles. The disulfonate modification in Disulfo-ICG-DBCO reduces hydrophobic aggregation and improves water compatibility, directly affecting signal-to-noise ratios in biological assays . Furthermore, the DBCO group confers specific copper-free click kinetics (second-order rate constant ~0.3–0.9 M⁻¹s⁻¹) that differ from both copper-catalyzed alkyne-azide and tetrazine-TCO reactions [1]. Finally, application-validated performance—such as bacterial detection sensitivity via ATP bioluminescence—is compound-specific and cannot be assumed for close analogs [2].

Disulfo-ICG-DBCO Disodium: Quantitative Differentiation Evidence vs. Closest Comparators


Water Solubility and Aggregation Behavior: Disulfo-ICG-DBCO vs. Non-Sulfonated ICG-DBCO

Disulfo-ICG-DBCO disodium incorporates two sulfonate groups to enhance aqueous solubility and reduce aggregation relative to non-sulfonated ICG-DBCO. While direct water solubility data for Disulfo-ICG-DBCO is limited, vendor datasheets indicate low water solubility (<1 mg/mL) . In contrast, ICG-DBCO exhibits DMSO solubility of 50 mg/mL [1]. The disulfonate modification is intended to improve water compatibility and decrease hydrophobic aggregation, which can increase effective fluorescence brightness in biological environments .

Water solubility Aggregation NIR dye Bioimaging

Click Chemistry Reaction Kinetics: DBCO-Mediated SPAAC vs. Cu-Catalyzed Alkyne-Azide

The DBCO group in Disulfo-ICG-DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalyst. The second-order rate constant for DBCO-azide ligation ranges from 0.3 to 0.9 M⁻¹s⁻¹ under physiological conditions [1]. In contrast, copper-catalyzed alkyne-azide cycloaddition (CuAAC) exhibits much faster kinetics (up to 10⁴ M⁻¹s⁻¹) but requires cytotoxic Cu(I) [2]. Compared to other copper-free cyclooctynes, DBCO shows comparable or superior kinetics (e.g., BCN ~0.28 M⁻¹s⁻¹) [1].

Click chemistry SPAAC Bioorthogonal Reaction rate

Fluorescence Emission Wavelength: Disulfo-ICG-DBCO vs. Sulfo-CY7 DBCO

Disulfo-ICG-DBCO disodium exhibits near-infrared emission in the 810–835 nm range , which overlaps with the optical window for deep tissue imaging. In comparison, Sulfo-CY7 DBCO emits at longer wavelengths (750–800 nm) [1]. While both dyes are suitable for in vivo imaging, the shorter emission of Disulfo-ICG-DBCO may offer lower background autofluorescence in certain tissues, whereas the longer emission of Sulfo-CY7 DBCO provides deeper tissue penetration [1].

NIR fluorescence Emission wavelength Tissue penetration In vivo imaging

Bacterial Detection Sensitivity via ATP Bioluminescence: Disulfo-ICG-DBCO Validated Performance

In a clinical study, sulfo-DBCO-ICG (equivalent to Disulfo-ICG-DBCO disodium) was used to label d-AzAla-modified bacteria via copper-free click chemistry, followed by 808 nm laser irradiation to induce photothermal lysis and ATP release. ATP bioluminescence measurements established a detection threshold of >100 relative light units (RLU) for confirming bacterial presence [1]. This method successfully detected bacterial infection in 32 clinical samples, including 22 craniotomy patients and 10 otitis media patients [1].

Bacterial detection ATP bioluminescence Photothermal lysis Click chemistry

Optimal Application Scenarios for Disulfo-ICG-DBCO Disodium Based on Validated Evidence


Copper-Free Click Labeling of Azide-Modified Biomolecules in Live Cells or In Vivo

Disulfo-ICG-DBCO is ideal for labeling azide-functionalized proteins, nucleic acids, or cell-surface glycans in living systems where copper cytotoxicity is prohibitive. The DBCO group enables efficient SPAAC with rate constants of 0.3–0.9 M⁻¹s⁻¹, sufficient for labeling under physiological conditions [1].

Rapid Bacterial Infection Diagnosis via ATP Bioluminescence

For clinical or environmental microbiology laboratories, Disulfo-ICG-DBCO can be used in a workflow involving metabolic incorporation of d-AzAla into bacterial peptidoglycan, copper-free click labeling, and NIR laser-induced photothermal lysis to release ATP. Detection of ATP bioluminescence >100 RLU provides a rapid, culture-free diagnosis of bacterial infection [2].

Near-Infrared In Vivo Imaging Requiring Deep Tissue Penetration

With emission in the 810–835 nm range, Disulfo-ICG-DBCO is suitable for non-invasive imaging of labeled targets in small animal models. The NIR emission minimizes tissue autofluorescence and enables detection through several millimeters of tissue .

Photothermal Antibacterial Therapy (PTAT) Research

Under 808 nm laser irradiation, Disulfo-ICG-DBCO generates localized heat, enabling targeted photothermal ablation of labeled bacteria. This dual-use (diagnostic and therapeutic) capability is valuable for developing theranostic platforms against antibiotic-resistant pathogens [2].

Technical Documentation Hub

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